molecular formula C21H22N8O B2944541 (3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone CAS No. 1251550-93-2

(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone

Cat. No. B2944541
CAS RN: 1251550-93-2
M. Wt: 402.462
InChI Key: MGVKKPQIZGQPQR-UHFFFAOYSA-N
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Description

(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone is a useful research compound. Its molecular formula is C21H22N8O and its molecular weight is 402.462. The purity is usually 95%.
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Scientific Research Applications

Green Chemistry Synthesis

Research on related compounds includes studies on green chemistry approaches to synthesis. For example, the acyl pyrazole derivative was prepared using an oxidative functionalization reaction, highlighting a clean, green approach to chemical synthesis. This suggests the potential for (3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone to be synthesized through environmentally friendly methods (Doherty et al., 2022).

Synthetic Methodology Development

The compound's structural features suggest its potential role in the development of synthetic methodologies. Research into one-pot synthesis methods for pyrrole derivatives indicates an interest in economical and efficient synthesis strategies. These findings may point to similar methodologies being applicable or developed for the synthesis of the compound (Kaur & Kumar, 2018).

Antimicrobial Activity

Compounds with similar structures have been synthesized and screened for antimicrobial activity, suggesting a possible research application for (3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone in exploring new antimicrobial agents (Kumar et al., 2012).

Structural Studies and Molecular Docking

The structural and conformational analysis of closely related compounds, coupled with density functional theory (DFT) calculations, underscores the importance of such studies in understanding the physicochemical properties and potential biological activities. These approaches could be applied to the compound to explore its interactions with biological targets and its potential applications in drug design (Huang et al., 2021).

Acaricidal Activities

Designing and synthesizing novel compounds with significant acaricidal activity against pests like Tetranchus urticae demonstrates the potential agricultural applications of related compounds. This suggests that (3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone could be explored for its pest control capabilities (Huang et al., 2017).

properties

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8O/c1-21(2,3)29-19(26-9-4-5-10-26)17-12-27(13-18(17)23-29)20(30)15-7-6-8-16(11-15)28-14-22-24-25-28/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVKKPQIZGQPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone

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